N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-26-19(18-13-16-9-5-6-10-17(16)27-18)14-23-21(25)20(24)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,19H,2-4,8,11-12,14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVSGSSPAGIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran moiety, followed by the introduction of the methoxyethyl group. The cyclohexene ring is then incorporated through a series of reactions, including cyclization and amide bond formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofuran compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the cyclohexene ring can influence its binding affinity and selectivity.
Comparison with Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-Methoxyphenyl)acetamide (CAS 51072-34-5)
- Structural Similarities : Shares the cyclohexenylethyl group and a methoxy-substituted aromatic system (4-methoxyphenyl vs. benzofuran).
- Key Differences : Replaces the ethanediamide linker with an acetamide group and lacks the benzofuran moiety.
- Applications : Commercially available from multiple suppliers (e.g., BOC Sciences), suggesting use in intermediates or pharmaceutical research .
- Data: Molecular formula C₁₇H₂₁NO₂; purity unspecified but likely ≥95% based on supplier standards .
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(Pyridinyl)ethyl]Ethanediamide
- Structural Similarities : Contains an ethanediamide backbone and aromatic substituents (methoxyphenyl vs. benzofuran).
- Key Differences : Substitutes benzofuran with a pyridinyl group and adds a methyl group to the methoxyphenyl ring.
- Applications: Listed in FAO/WHO food additive specifications, implying regulatory approval for non-pharmaceutical uses .
- Data: No explicit physicochemical data provided, but the pyridinyl group may enhance water solubility compared to benzofuran derivatives .
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}Ethanediamide
- Structural Similarities : Retains the cyclohexenylethyl-ethanediamide framework.
- Key Differences : Incorporates a sulfonyl-oxazinan group, introducing sulfonic acid functionality and a heterocyclic ring.
- Applications : Likely designed for enhanced binding affinity in drug discovery (e.g., enzyme inhibition) due to sulfonyl and oxazinan motifs .
- Data : Molecular weight and purity unspecified but structurally optimized for target interaction .
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(Methylamino)ac (Incomplete Data)
- Structural Similarities: Cyclohexenylethyl group and a methylamino substituent.
- Key Differences : Smaller molecular weight (189.65 g/mol) and truncated structure compared to the target compound.
- Applications : Purity 95%, suggesting use in early-stage chemical synthesis or screening .
Comparative Analysis Table
Key Research Findings and Trends
- Benzofuran vs. Methoxyphenyl : Benzofuran derivatives often exhibit enhanced bioactivity (e.g., antimicrobial, anticancer) compared to simpler methoxyphenyl analogs, though they may face challenges in synthetic complexity and bioavailability .
- Regulatory Status : Compounds like N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(Pyridinyl)ethyl]Ethanediamide are approved for food applications, whereas benzofuran-containing analogs are more likely restricted to pharmaceutical research due to safety considerations .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The compound features a benzofuran core combined with a cyclohexene moiety, which may contribute to its unique biological properties. The molecular formula is , and its structure can be represented as follows:
The primary mechanism by which this compound exerts its biological effects involves interaction with specific receptors in the body. Preliminary studies indicate that it may target the 5HT1A receptor , which is implicated in various neurological processes including mood regulation and anxiety response. The binding affinity to this receptor has been measured at approximately 806 nM .
1. Antiproliferative Activity
Several studies have assessed the antiproliferative effects of compounds similar to this compound against human cancer cell lines. For instance, a series of benzofuran derivatives were tested for their ability to inhibit the growth of cancer cells, showing promising results in reversing multidrug resistance in vitro .
3. Neuropharmacological Effects
Given its interaction with serotonin receptors, this compound may also possess neuropharmacological properties. Compounds targeting the 5HT1A receptor are often explored for their effects on anxiety and depression, indicating that this compound could be investigated further for such therapeutic effects .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
